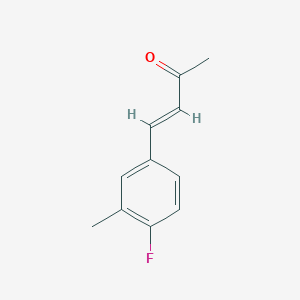

4-(4-Fluoro-3-methylphenyl)but-3-en-2-one

描述

Structure

3D Structure

属性

CAS 编号 |

1571074-32-2 |

|---|---|

分子式 |

C11H11FO |

分子量 |

178.20 g/mol |

IUPAC 名称 |

(E)-4-(4-fluoro-3-methylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C11H11FO/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h3-7H,1-2H3/b4-3+ |

InChI 键 |

NTFPLLMPEQZHMP-ONEGZZNKSA-N |

手性 SMILES |

CC1=C(C=CC(=C1)/C=C/C(=O)C)F |

规范 SMILES |

CC1=C(C=CC(=C1)C=CC(=O)C)F |

产品来源 |

United States |

Advanced Synthetic Methodologies and Process Optimization for 4 4 Fluoro 3 Methylphenyl but 3 En 2 One

Diverse Reaction Pathways for the Formation of the Enone Scaffold

The construction of the 4-(4-Fluoro-3-methylphenyl)but-3-en-2-one framework primarily relies on carbon-carbon bond-forming reactions that establish the α,β-unsaturated ketone moiety. The Claisen-Schmidt condensation stands as the most common and direct route. nih.govnumberanalytics.com

Catalytic Strategies in Carbon-Carbon Bond Formation, including Claisen-Schmidt Condensation and its Variants

The Claisen-Schmidt condensation involves the base- or acid-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen. numberanalytics.com In the synthesis of this compound, this translates to the condensation of 4-fluoro-3-methylbenzaldehyde (B1349321) with acetone (B3395972).

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the Claisen-Schmidt condensation. numberanalytics.com Commonly employed bases include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in a protic solvent like ethanol (B145695) or methanol. acs.orgresearchgate.net The base facilitates the deprotonation of acetone to form a nucleophilic enolate, which then attacks the carbonyl carbon of 4-fluoro-3-methylbenzaldehyde. Subsequent dehydration of the β-hydroxy ketone intermediate yields the desired α,β-unsaturated ketone. researchgate.net

Modern synthetic approaches have explored various catalytic systems to improve yields, reduce reaction times, and enhance the greenness of the process. These include the use of solid-supported catalysts, phase-transfer catalysts, and microwave-assisted synthesis. bohrium.comglobalresearchonline.net For instance, microwave irradiation has been shown to significantly accelerate the Claisen-Schmidt condensation, often leading to higher yields in a fraction of the time required by conventional heating methods. globalresearchonline.netfrontiersin.org Solvent-free conditions, often employing solid catalysts like NaOH, have also been demonstrated to be highly effective, providing quantitative yields in some cases. nih.gov

Table 1: Comparison of Catalytic Strategies for Claisen-Schmidt Condensation

| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| NaOH | Ethanol | Room Temperature | 24 h | 61 | acs.org |

| KOH | Methanol | Room Temperature | 1.5 h (stirring) + 16 h (standing) | > Chalcone (B49325) without hydroxyl substitution | researchgate.net |

| Solid NaOH (20 mol%) | Solvent-free (Grinding) | Room Temperature | 5 min | 98 (for bis-benzylideneacetone) | nih.gov |

| Fly ash: H2SO4 | Microwave (160-800 W) | N/A | < 5 min | High (general for chalcones) | globalresearchonline.net |

| K2CO3 | Microwave | N/A | 3-5 min | High (general for chalcones) | nih.gov |

Regioselective and Stereoselective Approaches in Synthesis

The Claisen-Schmidt condensation between an unsymmetrical ketone and an aldehyde can potentially lead to a mixture of regioisomers. However, in the synthesis of this compound from acetone and 4-fluoro-3-methylbenzaldehyde, regioselectivity is not a major concern due to the symmetry of acetone. The reaction selectively forms the desired product. researchgate.net

Stereoselectivity, on the other hand, is a critical aspect, as the reaction can produce both (E)- and (Z)-isomers of the enone. The trans or (E)-isomer is generally the thermodynamically more stable and, therefore, the major product under most Claisen-Schmidt conditions. researchgate.net The formation of the (E)-isomer is favored due to reduced steric hindrance in the transition state leading to its formation. numberanalytics.com Analysis of the coupling constant between the vinylic protons in the 1H NMR spectrum can confirm the stereochemistry, with a larger coupling constant (typically >15 Hz) indicating a trans configuration. researchgate.netresearchgate.net While enzymatic methods have been explored for the stereoselective synthesis of some chalcones, the conventional base-catalyzed Claisen-Schmidt condensation typically provides high E-selectivity for this type of product. saudijournals.com

Optimization of Reaction Conditions and Precursor Utilization

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound. Key variables include the choice of catalyst, solvent, temperature, and the molar ratio of reactants. nih.gov

Catalyst and Solvent: The selection of the base and solvent system can significantly influence the reaction rate and the formation of side products. numberanalytics.comresearchgate.net While traditional methods utilize strong bases like NaOH or KOH in alcohols, alternative systems are continuously being investigated. For instance, the use of micellar media with surfactants like cetyltrimethylammonium bromide (CTAB) has been shown to accelerate the reaction, although it can also promote side reactions like Michael addition. acs.org Solvent-free approaches offer advantages in terms of reduced waste and often lead to very high yields in short reaction times. nih.gov

Temperature: The reaction is often carried out at room temperature, but gentle heating can sometimes be employed to increase the reaction rate. researchgate.net However, higher temperatures can also lead to the formation of byproducts. Microwave-assisted synthesis represents a method where high temperatures can be reached rapidly and uniformly, often leading to cleaner reactions. globalresearchonline.net

Reactant Ratio: The molar ratio of 4-fluoro-3-methylbenzaldehyde to acetone can be adjusted to control the outcome of the reaction. Using an excess of the benzaldehyde (B42025) derivative can help to drive the reaction towards the formation of the mono-condensation product and minimize the formation of the bis-chalcone, where one molecule of acetone reacts with two molecules of the aldehyde. researchgate.net

Table 2: Optimization Parameters for Claisen-Schmidt Condensation

| Parameter | Variation | Effect on Yield/Selectivity | Reference |

| Base | NaOH, KOH, K2CO3 | Similar results observed in micellar media. | acs.org |

| LiOH | Superior to other bases in a specific chalcone synthesis, yielding 90%. | researchgate.net | |

| Solvent | Ethanol, Methanol | Commonly used, good yields. | acs.orgresearchgate.net |

| Solvent-free | Can lead to quantitative yields and shorter reaction times. | nih.gov | |

| THF | Can prevent side reactions like nucleophilic aromatic substitution in certain cases. | saudijournals.com | |

| Temperature | Room Temperature | Standard condition, often sufficient. | acs.org |

| 70 °C (Ultrasound) | Significantly increased yield compared to room temperature. | nih.gov | |

| Molar Ratio (Aldehyde:Ketone) | 2:1 | Recommended to avoid simultaneous crystallization of reactants and products. | nih.gov |

| Excess aldehyde | Favors the formation of the mono-chalcone. | researchgate.net |

Strategic Derivatization and Chemical Functionalization of this compound

The presence of the α,β-unsaturated ketone system and the substituted phenyl ring makes this compound a versatile platform for further chemical modifications.

Transformations Involving the α,β-Unsaturated Ketone System

The enone moiety is highly reactive and can undergo a variety of transformations, including conjugate additions (Michael addition), cycloadditions, and reactions at the carbonyl group.

Michael Addition: The β-carbon of the enone is electrophilic and susceptible to attack by a wide range of nucleophiles in a conjugate addition reaction, also known as the Michael addition. researchgate.netmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Nucleophiles such as enolates, amines, thiols, and organocuprates can add to the β-position. masterorganicchemistry.com For example, the reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazoline heterocycles. organic-chemistry.orgdergipark.org.tr

Epoxidation: The carbon-carbon double bond of the enone can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netlibretexts.org This reaction proceeds via a concerted mechanism and is a syn-addition, meaning both new C-O bonds are formed on the same face of the double bond. masterorganicchemistry.com The resulting epoxide is a valuable intermediate for further transformations.

Other Reactions: The α,β-unsaturated ketone system can also participate in various cycloaddition reactions, such as the Diels-Alder reaction, where the enone acts as a dienophile. The carbonyl group itself can undergo reactions typical of ketones, such as reduction to an alcohol or conversion to an imine.

Table 3: Common Transformations of the α,β-Unsaturated Ketone System

| Reaction Type | Reagent(s) | Product Type | Reference |

| Michael Addition | Enolates, Amines, Thiols, Organocuprates | 1,4-Adducts | researchgate.netmasterorganicchemistry.com |

| Pyrazoline Synthesis | Hydrazine hydrate | Pyrazoline heterocycles | organic-chemistry.orgdergipark.org.tr |

| Epoxidation | m-CPBA, other peroxy acids | Epoxides | researchgate.netlibretexts.org |

Reactions at the Fluoro-Methylphenyl Substructure

The fluoro-methylphenyl ring offers additional sites for chemical modification, primarily through reactions involving the fluorine atom or the aromatic ring itself.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group in nucleophilic aromatic substitution, can be displaced by strong nucleophiles, especially when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.comwikipedia.orgchemistrysteps.com While the enone group is electron-withdrawing, its activating effect at the para-position to the fluorine is transmitted through the conjugated system. Reactions with nucleophiles like alkoxides, amines, or thiols could potentially lead to the substitution of the fluorine atom. frontiersin.org The rate of SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the ring. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: The aryl-fluorine bond can also be a site for palladium-catalyzed cross-coupling reactions, although C-F bond activation is generally more challenging than that of other aryl halides. mdpi.com Reactions like the Suzuki or Heck coupling could potentially be employed to form new carbon-carbon bonds at the position of the fluorine atom, although this would require specific catalytic systems designed for C-F activation. researchgate.netresearchgate.net

It is important to note that the reactivity of the fluoro-methylphenyl substructure can be influenced by the presence of the enone moiety and vice versa. Careful selection of reaction conditions is necessary to achieve selective functionalization at the desired position.

Design and Synthesis of Analogs for Fundamental Structure-Reactivity Correlation Studies

The exploration of fundamental structure-reactivity correlations for this compound, a fluorinated chalcone derivative, relies on the systematic design and synthesis of structural analogs. These studies are crucial for elucidating the electronic and steric effects of various functional groups on the molecule's reactivity, stability, and potential biological activity. The core structure, an α,β-unsaturated ketone system, features two primary sites for modification: the aromatic ring and the ketone moiety.

The design of analogs often involves introducing a range of substituents onto the phenyl ring to modulate its electron-donating or electron-withdrawing characteristics. The presence and position of the fluorine atom and methyl group in the parent compound provide a baseline for comparison. Introducing additional halogens, hydroxyl groups, or methoxy (B1213986) groups can significantly alter properties like lipophilicity and metabolic stability, which in turn influences chemical reactivity and biological interactions. mdpi.comnih.govnih.gov

The primary synthetic route for these chalcone analogs is the Claisen-Schmidt condensation. tandfonline.comrasayanjournal.co.inmdpi.com This base-catalyzed reaction involves the condensation of an appropriately substituted aromatic aldehyde with a ketone. tandfonline.com For the parent compound, 4-fluoro-3-methylbenzaldehyde is reacted with acetone. By substituting the starting materials, a diverse library of analogs can be generated. For example, reacting different substituted benzaldehydes with acetone, or reacting 4-fluoro-3-methylbenzaldehyde with various substituted ketones, allows for systematic structural modifications. The progress of these reactions is typically monitored by thin-layer chromatography (TLC), and the final products are purified and characterized using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. tandfonline.comacs.org

Research into chalcone derivatives has yielded significant data on structure-reactivity relationships. Studies have shown that modifications to the phenyl rings can drastically affect the compound's biological efficacy, such as antioxidant, anti-inflammatory, or anticancer activities. mdpi.comnih.govresearchgate.net For instance, the presence of hydroxyl groups, particularly a 3,4-dihydroxy substitution pattern on one of the aromatic rings, has been found to be a key structural element for potent antioxidant activity. nih.gov The α,β-unsaturated bond in the chalcone scaffold can enhance the stability of resulting phenolic radicals, contributing to this effect. nih.gov

Similarly, introducing a methanesulfonamido (MeSO₂NH₂) pharmacophore to the C-1 phenyl ring of certain chalcone analogs has been explored to achieve selective inhibition of enzymes like cyclooxygenase-2 (COX-2). researchgate.net The nature and position of substituents on the C-3 phenyl ring further modulate this inhibitory activity. researchgate.net These findings highlight the sensitivity of the chalcone scaffold to structural changes, allowing for the fine-tuning of its properties through rational analog design.

The table below summarizes representative analogs of the chalcone scaffold and correlates their structural modifications with observed effects on reactivity or activity, based on findings from broader chalcone research.

| Analog / Modification | Structural Change from Parent Scaffold | Observed Effect on Reactivity/Activity | Reference |

| 3,4-Dihydroxy Chalcones | Introduction of -OH groups at C3 and C4 of a phenyl ring. | Potent free radical scavenging and antioxidant effects. | nih.gov |

| Methoxy Chalcones | Replacement of -OH groups with -OCH₃ groups. | Generally reduced direct antioxidant activity compared to hydroxylated analogs. | nih.gov |

| Methanesulfonamido Chalcones | Addition of a MeSO₂NH₂ group to a phenyl ring. | Can confer selective COX-2 inhibition, with potency modulated by other ring substituents. | researchgate.net |

| Additional Halogenation | Introduction of other halogens (e.g., Cl, Br) on the phenyl ring. | Alters electronic properties and lipophilicity, impacting biological interactions. | mdpi.com |

Detailed Mechanistic Investigations of 4 4 Fluoro 3 Methylphenyl but 3 En 2 One Reactions

Mechanistic Elucidation of Synthetic Pathways Leading to the Compound

The primary synthetic route to 4-(4-fluoro-3-methylphenyl)but-3-en-2-one, a chalcone (B49325) derivative, is the Claisen-Schmidt condensation. wikipedia.orgnih.gov This reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone with an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In this specific case, the synthesis involves the reaction of 4-fluoro-3-methylbenzaldehyde (B1349321) with acetone (B3395972).

The mechanism of the base-catalyzed Claisen-Schmidt condensation proceeds through several key steps:

Enolate Formation: The reaction is initiated by the deprotonation of acetone at the α-carbon by a base (e.g., hydroxide (B78521) ion) to form a resonance-stabilized enolate ion. libretexts.orgresearchgate.net This step is crucial as it generates the nucleophile required for the subsequent addition reaction.

Nucleophilic Attack: The newly formed enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-fluoro-3-methylbenzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgresearchgate.net

Protonation: The alkoxide intermediate is then protonated by a water molecule (formed from the initial deprotonation of acetone) to yield a β-hydroxy ketone. researchgate.net

Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, this compound. This dehydration step is typically facile due to the formation of a conjugated system, which lends extra stability to the product. researchgate.net The E isomer is generally the more thermodynamically stable and predominant product due to reduced steric hindrance compared to the Z isomer. nih.gov

The reaction can also be catalyzed by acid, following a mechanism involving the protonation of the carbonyl oxygen of acetone, followed by tautomerization to the enol form. This enol then acts as the nucleophile, attacking the protonated carbonyl of 4-fluoro-3-methylbenzaldehyde.

| Step | Description | Key Intermediates |

| 1 | Enolate Formation | Acetone enolate |

| 2 | Nucleophilic Attack | Tetrahedral alkoxide |

| 3 | Protonation | β-hydroxy ketone |

| 4 | Dehydration | This compound |

Analysis of Reaction Mechanisms Governing Post-Synthesis Transformations

The reactivity of this compound is largely dictated by the presence of the α,β-unsaturated carbonyl system. This functional group provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition). wikipedia.orgmasterorganicchemistry.com

Michael Addition:

The most common reaction of α,β-unsaturated ketones is the Michael addition. wikipedia.orgmasterorganicchemistry.com In this reaction, a soft nucleophile (a Michael donor), such as an enolate, amine, or thiol, adds to the β-carbon of the butenone backbone. wikipedia.org The mechanism proceeds as follows:

Nucleophilic Attack: The Michael donor adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.org

Protonation: The enolate intermediate is then protonated to yield the final 1,4-addition product. wikipedia.org

For instance, the reaction of this compound with a thiol (RSH) in the presence of a base would yield a 3-(alkylthio)-4-(4-fluoro-3-methylphenyl)butan-2-one derivative. The use of ionic liquids as both a solvent and catalyst has been explored to promote green and efficient thia-Michael additions to chalcones. frontiersin.org

Other Transformations:

The carbonyl group of this compound can also undergo standard carbonyl reactions, such as reduction to an alcohol or conversion to an imine. Furthermore, the double bond can participate in cycloaddition reactions.

| Reaction Type | Nucleophile/Reagent | Product Type |

| Michael Addition | Enolates, Amines, Thiols | 1,5-Dicarbonyl compounds, β-Amino ketones, β-Thio ketones |

| Reduction | NaBH4, H2/Pd-C | Allylic alcohol, Saturated ketone |

| Imine Formation | Primary Amines | Imine |

Kinetic and Thermodynamic Aspects of Reactivity Profiles

While specific kinetic and thermodynamic data for this compound are not extensively documented in the literature, general principles governing the reactivity of chalcones can be applied.

Kinetics:

The rate of the Claisen-Schmidt condensation is influenced by several factors, including the concentration of reactants and the catalyst, temperature, and the nature of the solvent. A theoretical and experimental study on the formation of substituted chalcones indicated that the reaction rate is dependent on pH and temperature. researchgate.net

In post-synthesis transformations, the kinetics of Michael additions are dependent on the nucleophilicity of the Michael donor and the electrophilicity of the β-carbon of the chalcone. Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the β-carbon, thus increasing the reaction rate. Conversely, electron-donating groups may decrease the rate.

Kinetic studies on the antioxidant properties of some chalcones have been performed, indicating that the presence of hydroxyl groups can influence their radical scavenging activity. nih.gov

Thermodynamics:

The Claisen-Schmidt condensation is generally a thermodynamically favorable process, driven by the formation of a stable, conjugated system and the elimination of a small molecule (water).

The thermodynamics of Michael additions are also typically favorable, with the formation of a new carbon-carbon or carbon-heteroatom single bond being a significant driving force. masterorganicchemistry.com

Thermodynamic parameters for the formation of metal complexes with chalcone derivatives have been studied, indicating that complexation can be an endothermic process driven by an increase in entropy. researchgate.net While not directly related to the synthesis or typical transformations of the title compound, this highlights an area where thermodynamic studies of chalcones are relevant.

| Parameter | Influencing Factors in Synthesis | Influencing Factors in Transformations |

| Rate Constant (k) | Reactant/catalyst concentration, Temperature, pH, Solvent | Nucleophilicity of donor, Electrophilicity of acceptor, Steric hindrance |

| Activation Energy (Ea) | Nature of catalyst, Reactant structure | Electronic effects of substituents, Solvent polarity |

| Enthalpy (ΔH) | Formation of stable conjugated system | Strength of new bond formed |

| Entropy (ΔS) | Release of a small molecule (e.g., H2O) | Changes in molecularity and degrees of freedom |

| Gibbs Free Energy (ΔG) | Overall favorability of the reaction | Spontaneity of the addition reaction |

Comprehensive Spectroscopic and Advanced Structural Characterization of 4 4 Fluoro 3 Methylphenyl but 3 En 2 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment and Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D techniques (such as COSY, HSQC, and HMBC), would be indispensable for the unambiguous structural elucidation of 4-(4-Fluoro-3-methylphenyl)but-3-en-2-one.

In a typical ¹H NMR spectrum, the protons of the but-3-en-2-one (B6265698) moiety would exhibit characteristic signals. The methyl protons of the acetyl group (CH₃-C=O) would likely appear as a singlet in the upfield region. The olefinic protons would present as doublets, with their coupling constant providing information about the stereochemistry (E/Z isomerism) of the double bond. For the aromatic portion, the substitution pattern on the phenyl ring would lead to a complex splitting pattern. The methyl group on the ring would show a singlet, while the three aromatic protons would exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the ketone would be found at a characteristic downfield shift. The olefinic carbons and the aromatic carbons would also have distinct chemical shifts, which can be precisely assigned using HSQC and HMBC experiments. Fluorine coupling would also be observable in the ¹³C NMR spectrum for the carbons in proximity to the fluorine atom.

Conformational dynamics, such as the planarity of the molecule and rotational barriers, could be investigated using temperature-dependent NMR studies and Nuclear Overhauser Effect (NOE) experiments. For similar chalcone-like structures, studies have shown that the molecules often adopt a largely planar conformation to maximize conjugation. researchgate.net

Vibrational Spectroscopies (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopies are powerful tools for identifying the functional groups present in this compound.

The IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone. The exact position of this band would be indicative of the conjugation in the system. The C=C stretching vibration of the alkene and the aromatic ring would also be present. The C-F bond would give rise to a characteristic stretching vibration. Additionally, C-H stretching and bending vibrations for the methyl, vinyl, and aromatic groups would be observed.

Raman spectroscopy would provide complementary information. The C=C and C=O stretching vibrations are typically also strong in the Raman spectrum. This technique is particularly useful for studying molecular vibrations that are weak or absent in the IR spectrum.

Mass Spectrometric Fragmentation Pathway Analysis and High-Accuracy Mass Determination

Mass spectrometry (MS) would be used to determine the molecular weight and elemental composition of the compound and to elucidate its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for this type of compound would likely involve the loss of the acetyl group, the methyl group, and cleavage at the double bond. Analysis of these fragmentation patterns can provide valuable information for structural confirmation.

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the planarity of the molecule and the conformation of the butenone chain relative to the phenyl ring. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. For similar compounds, crystal structure analyses have detailed how molecules are linked into chains or other motifs through such interactions. researchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy would be used to investigate the electronic transitions and photophysical properties of this compound.

The UV-Vis spectrum would likely show absorption bands corresponding to π-π* and n-π* transitions within the conjugated system. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents on the aromatic ring. Solvatochromic studies, where the spectrum is recorded in solvents of different polarities, could provide information about the nature of the electronic transitions.

If the compound is fluorescent, its emission spectrum, quantum yield, and lifetime could be measured. These photophysical properties are important for understanding the behavior of the molecule upon excitation with light and are crucial for potential applications in materials science and photochemistry.

Computational Chemistry and Quantum Mechanical Modeling of 4 4 Fluoro 3 Methylphenyl but 3 En 2 One

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For chalcone (B49325) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed with various basis sets, such as 6-311++G(d,p), to perform geometry optimization and calculate electronic properties.

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO is typically localized over the phenyl ring and the C=C double bond, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the carbonyl group and the enone system, marking the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity.

Table 1: Calculated Electronic Properties of a Representative Chalcone Derivative using DFT/B3LYP

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule in the gas phase. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and systematic errors in the computational method. For 4-(4-Fluoro-3-methylphenyl)but-3-en-2-one, characteristic vibrational modes include the C=O stretching of the ketone, the C=C stretching of the enone and the aromatic ring, C-H stretching and bending modes, and the C-F stretching mode. The calculated spectra can aid in the assignment of experimental FT-IR and Raman bands.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. The calculated ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus, making this a powerful tool for structural elucidation.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. The calculations provide information about the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths of electronic transitions. For chalcones, the main absorption bands in the UV-visible region are typically due to π → π* transitions within the conjugated system.

Table 2: Predicted Spectroscopic Data for a Chalcone Analogue

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| FT-IR | ν(C=O) | 1660 cm⁻¹ |

| FT-IR | ν(C=C) | 1605 cm⁻¹ |

| ¹³C NMR | δ(C=O) | 190 ppm |

| ¹H NMR | δ(α-H of enone) | 7.4 ppm |

Note: This table contains representative values for analogous chalcone structures based on general findings in the literature, as specific computational results for the target compound were not found.

Elucidation of Reaction Mechanisms and Transition States through Computational Simulations

Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. The synthesis of this compound is typically achieved via a Claisen-Schmidt condensation.

This base-catalyzed reaction involves the condensation of 4-fluoro-3-methylacetophenone with an appropriate aldehyde. DFT calculations can be used to model the entire reaction pathway:

Enolate Formation: The base abstracts an α-proton from the acetophenone (B1666503) to form an enolate.

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Aldol (B89426) Addition: An intermediate aldol addition product is formed.

Dehydration: The aldol product undergoes dehydration to form the final α,β-unsaturated ketone.

By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. The activation energy for each step can be determined from the energy of the transition state relative to the preceding reactant or intermediate. This allows for the identification of the rate-determining step of the reaction. The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanical calculations are excellent for studying static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and the influence of the environment, such as solvent, over time.

MD simulations treat molecules as classical particles moving according to Newton's laws of motion. The forces between atoms are described by a force field. For a flexible molecule like this compound, MD simulations can reveal the different conformations that the molecule can adopt in solution and the energetic barriers between them. The simulation can track the fluctuations in bond lengths, bond angles, and dihedral angles over time.

Solvent effects are critical for accurately modeling chemical systems. MD simulations can explicitly include solvent molecules (e.g., water, ethanol), allowing for the study of specific solute-solvent interactions such as hydrogen bonding. Alternatively, implicit solvent models can be used to approximate the effect of the solvent as a continuous medium, which is computationally less expensive. These simulations provide insights into how the solvent influences the conformational preferences and reactivity of the molecule.

Exploration of Intermolecular Interactions and Structure Reactivity Relationships of 4 4 Fluoro 3 Methylphenyl but 3 En 2 One

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The molecular architecture of 4-(4-fluoro-3-methylphenyl)but-3-en-2-one allows for several types of non-covalent interactions that are fundamental to its crystal packing, solubility, and interactions with biological macromolecules. These interactions, while weaker than covalent bonds, collectively play a significant role in the molecule's supramolecular chemistry.

The primary site for hydrogen bonding is the carbonyl oxygen atom, which acts as a hydrogen bond acceptor. While the molecule itself lacks strong hydrogen bond donors (like -OH or -NH groups), it can readily interact with donor groups from solvent molecules or biological residues such as amino acids. In addition to classical hydrogen bonds, weaker C-H···O interactions are prevalent, involving the methyl and vinyl hydrogens as weak donors to the carbonyl oxygen of an adjacent molecule.

Other significant non-covalent interactions include:

π-π Stacking: The presence of the aromatic phenyl ring allows for π-π stacking interactions with other aromatic systems. The electron distribution in the ring, influenced by the fluoro and methyl substituents, modulates the nature and strength of these interactions.

Dipole-Dipole Interactions: The high electronegativity of the fluorine atom and the carbonyl group creates significant dipole moments in the molecule, leading to dipole-dipole interactions that influence molecular alignment in the solid state. nih.gov

Computational methods such as the Non-Covalent Interaction (NCI) index are employed to visualize and characterize these weak interactions, providing insights into the stabilizing and destabilizing forces within the molecular structure. mdpi.com

| Interaction Type | Participating Groups | Description |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Carbonyl Oxygen (C=O) | Acts as a hydrogen bond acceptor from donor molecules (e.g., water, amino acid residues). |

| Weak Hydrogen Bonding (C-H···O) | Vinyl C-H, Methyl C-H, Carbonyl O | Weak interactions contributing to crystal packing and molecular conformation. |

| π-π Stacking | Substituted Phenyl Ring | Attractive, noncovalent interactions between aromatic rings, crucial for molecular recognition. |

| Dipole-Dipole Interactions | Carbonyl Group (C=O), Fluoro Group (C-F) | Result from the permanent dipoles created by electronegative atoms, influencing molecular orientation. |

| Van der Waals Forces | Entire Molecule | General attractive forces contributing to overall intermolecular cohesion. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies used to correlate the chemical structure of a compound with its reactivity. For this compound and its analogs, QSRR models can predict various reactivity parameters, such as reaction rates or equilibrium constants, based on calculated molecular descriptors.

The reactivity of this compound is dominated by the α,β-unsaturated carbonyl system, which features two electrophilic centers: the carbonyl carbon and the β-carbon. libretexts.org This system can undergo nucleophilic attack, making it a Michael acceptor. jchemrev.comlibretexts.org QSRR models for this class of compounds often rely on a combination of descriptors:

Electronic Descriptors: These quantify the electronic properties of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. researchgate.net A low LUMO energy indicates a higher susceptibility to nucleophilic attack. The presence of the electron-withdrawing fluorine atom is expected to lower the LUMO energy, thereby increasing the reactivity of the enone system towards nucleophiles. nih.gov Descriptors related to charge distribution, such as the partial charges on the carbonyl carbon and the β-carbon, are also vital. nih.gov

Topological and Geometrical Descriptors: These descriptors encode information about the size, shape, and connectivity of the molecule. They can influence how the molecule fits into an active site or approaches another reactant.

Physicochemical Descriptors: Lipophilicity (often expressed as logP) is a key descriptor, as it affects the compound's ability to cross cell membranes and interact with nonpolar environments. u-szeged.hunih.gov

Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build the QSRR models from these descriptors. u-szeged.huamazonaws.com Such models can guide the synthesis of new derivatives with tailored reactivity. researchgate.netnih.gov

| Descriptor Class | Specific Descriptor | Predicted Influence on Reactivity |

|---|---|---|

| Electronic | LUMO Energy | Lower value suggests higher reactivity towards nucleophiles. Influenced by the fluoro substituent. |

| Partial Atomic Charges | Positive charge on β-carbon and carbonyl carbon indicates electrophilicity and sites for nucleophilic attack. | |

| Dipole Moment | Reflects overall polarity, influencing interactions in polar media. | |

| Steric/Topological | Molecular Volume/Surface Area | Affects steric hindrance and the ability to fit into binding sites. |

| Number of Rotatable Bonds | Relates to molecular flexibility, which can be important for binding. | |

| Physicochemical | LogP (Lipophilicity) | Impacts solubility and transport across biological membranes, indirectly affecting biological reactivity. nih.gov |

Theoretical Frameworks for Predicting Molecular Recognition Events and Binding Motifs

Theoretical frameworks are essential for predicting how this compound recognizes and binds to biological targets, such as enzymes or receptors. These computational approaches provide atomic-level insights into the binding modes and the energies associated with these interactions.

Molecular Docking is a primary tool used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations can identify key binding motifs:

Covalent Interactions: The electrophilic nature of the α,β-unsaturated system makes it a prime candidate for forming covalent Michael adducts with nucleophilic residues, particularly the thiol group of cysteine, in protein binding sites. jchemrev.comnih.gov Docking can help assess the geometric feasibility of this reaction.

Hydrogen Bonding: The carbonyl oxygen is a key hydrogen bond acceptor, and docking can predict potential hydrogen bonds with amino acid residues like serine, threonine, or tyrosine. nih.gov

Hydrophobic and π-Interactions: The substituted phenyl ring can engage in hydrophobic interactions and π-π or cation-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.

Molecular Dynamics (MD) Simulations can supplement docking studies by providing a dynamic view of the ligand-receptor complex. MD simulations can assess the stability of the predicted binding pose over time, revealing the flexibility of both the ligand and the protein and the role of solvent molecules in the binding event.

These theoretical models are crucial in structure-based drug design, allowing for the rational modification of the lead compound to enhance its binding affinity and selectivity for a specific biological target. The insights gained can explain how substitutions on the phenyl ring, such as the fluoro and methyl groups, modulate binding affinity by altering the electronic and steric properties of the molecule. mdpi.com

| Theoretical Framework | Predicted Binding Motif/Event | Key Molecular Features Involved |

|---|---|---|

| Molecular Docking | Covalent Adduct Formation (Michael Addition) | α,β-Unsaturated Ketone System (electrophile), Cysteine Thiol (nucleophile). nih.gov |

| Non-covalent Interactions in Binding Pocket | Carbonyl Oxygen (H-bonding), Phenyl Ring (π-stacking, hydrophobic interactions). nih.gov | |

| Molecular Dynamics (MD) Simulations | Binding Pose Stability and Conformational Changes | Entire molecular flexibility, interaction with water molecules. |

| Quantum Mechanics (QM/MM) | Reaction Energetics and Transition States | Detailed electronic structure of the enone system during covalent bond formation. |

Utility of 4 4 Fluoro 3 Methylphenyl but 3 En 2 One As a Chemical Building Block and Precursor

Application in the Multi-Step Synthesis of Complex Organic Molecules and Scaffolds

Chalcones, the parent class of 4-(4-Fluoro-3-methylphenyl)but-3-en-2-one, are well-established intermediates in the synthesis of a wide array of organic compounds, particularly flavonoids and other heterocyclic systems. The reactivity of the α,β-unsaturated ketone moiety allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists.

The synthesis of fluorinated chalcones is often achieved through the Claisen-Schmidt condensation, which involves the reaction of a substituted aromatic aldehyde with an aromatic ketone. mdpi.com In the case of the title compound, this would involve the condensation of 4-fluoro-3-methylacetophenone with an appropriate aldehyde. This straightforward synthesis makes fluorinated chalcones readily accessible starting materials for more complex targets. orientjchem.org

Fluorinated chalcones and their derivatives have been extensively studied for their biological activities, including cytotoxic, anti-inflammatory, anticancer, and antioxidant effects. orientjchem.org Consequently, they serve as important scaffolds in medicinal chemistry for the development of new therapeutic agents. The presence of the fluorine atom in this compound can enhance the metabolic stability and lipophilicity of the resulting molecules, which are desirable properties in drug design. mdpi.com

Potential in Materials Science Research

The structural characteristics of this compound suggest its potential utility in the field of materials science. Chalcone (B49325) derivatives have been investigated for their nonlinear optical (NLO) properties, which are of interest for applications in telecommunications and optical data processing. The extended π-conjugated system of the chalcone backbone can give rise to significant NLO responses.

Furthermore, the vinyl group in this compound could potentially act as a monomer in polymerization reactions, leading to the formation of novel polymers with tailored properties. The incorporation of the fluorinated phenyl group into a polymer backbone could impart desirable characteristics such as thermal stability, chemical resistance, and specific optical properties. While direct research on this specific compound as a polymer monomer is not widely documented, the general principles of polymer chemistry suggest this as a plausible area of investigation.

Role in Methodological Advancements in Asymmetric Synthesis and Catalysis

The carbon-carbon double bond in α,β-unsaturated ketones like this compound is a key functional group for asymmetric transformations. Asymmetric hydrogenation of this double bond can lead to the formation of chiral ketones, which are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Recent research has focused on the development of efficient catalysts for the asymmetric hydrogenation of fluorinated olefins. rsc.org Iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols has been shown to produce chiral 1,2-fluorohydrins with high yields and enantioselectivities. rsc.org Similarly, Ru(II)-catalyzed asymmetric transfer hydrogenation of chalcones has been successfully applied to the enantioselective synthesis of 1,3-diarylpropan-1-ols. nih.gov These advancements highlight the potential of this compound to serve as a substrate in the development of new catalytic asymmetric methods. The electronic effects of the fluorine and methyl substituents on the phenyl ring can influence the reactivity and selectivity of these catalytic reactions, providing a platform for further catalyst development and optimization.

Environmental Transformation and Degradation Pathways of 4 4 Fluoro 3 Methylphenyl but 3 En 2 One

Photolytic and Hydrolytic Stability Assessments

There is currently no available research data from peer-reviewed studies or regulatory assessments that specifically investigates the photolytic (degradation by light) or hydrolytic (degradation by water) stability of 4-(4-Fluoro-3-methylphenyl)but-3-en-2-one. Such studies are crucial for predicting the persistence of the compound in aquatic environments and sunlit surface waters. The rate and extent of these degradation processes would depend on factors such as pH, temperature, and the presence of photosensitizing agents in the environment.

Oxidative Degradation Mechanisms

Similarly, a search of scientific databases yields no specific studies on the oxidative degradation mechanisms of this compound. The susceptibility of this compound to oxidation by reactive species such as hydroxyl radicals, which are prevalent in the atmosphere and in some aquatic systems, is unknown. The presence of an unsaturated bond and an aromatic ring suggests potential reactivity, but the influence of the fluoro and methyl substituents on these reactions has not been experimentally determined.

常见问题

Q. What are the limitations of current synthetic methods, and how can green chemistry principles be applied?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。